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molecular formula C17H23NO3 B065296 1-Boc-2-benzyl-4-piperidinone CAS No. 193480-28-3

1-Boc-2-benzyl-4-piperidinone

Cat. No. B065296
M. Wt: 289.4 g/mol
InChI Key: LQBXEVOJCOQNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415378B2

Procedure details

To a solution of 2-benzyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (15 g, 51.8 mmol) (from SYNTECH) in DME (250 mL) under nitrogen atmosphere was simultaneously added toluene-4-sulfonylmethyl isocyanide (15.2 g, 77.7 mmol, in 250 mL DME) and potassium tert-butoxide (156 mL, 1 M in tert-butanol) over 1 h so that the temperature was kept below −10° C. The solution was stirred at −10° C. for 2 h and then allowed to reach room temperature over 16 h. To the reaction mixture was added H2O (400 mL) and the solution was stirred for 20 min and then extracted with DEE (×3) and EtOAc (×3). The combined organic phases were dried over Na2SO4 and evaporated. The residue was purified by column chromatography using EtOAc/heptane (10-60% gradient EtOAc) to yield tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate (11.85 g, 76%). 1H NMR (600 MHz, cdcl3) δ 1.38-1.46 (m, 9H), 1.63-2.14 (m, 4H), 2.62-3.33 (m, 4H), 4.17 (m, 1H), 4.48 (m, 1H), 7.11-7.41 (m, 5H); MS m/z 301 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
156 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH:9]1[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1(C)C=CC(S([CH2:31][N+:32]#[C-])(=O)=O)=CC=1.CC(C)([O-])C.[K+].O>COCCOC>[CH2:15]([CH:9]1[CH2:10][CH:11]([C:31]#[N:32])[CH2:12][CH2:13][N:8]1[C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CC(CC1)=O)CC1=CC=CC=C1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Step Three
Name
Quantity
156 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −10° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was kept below −10° C
WAIT
Type
WAIT
Details
to reach room temperature over 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
the solution was stirred for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with DEE (×3) and EtOAc (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1N(CCC(C1)C#N)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.85 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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